![molecular formula C25H23ClN2O5S B7711876 4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of “4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide” includes a pyridine ring attached to a benzamide group via a methylene bridge. The benzamide group is further substituted with a methoxy group and a pyrrolidine-1-sulfonyl group .Physical And Chemical Properties Analysis
The compound has a density of 1.23g/cm3, a boiling point of 320ºC at 760 mmHg, and a flash point of 147.3ºC . The exact mass is 228.09000, the PSA is 51.22000, and the LogP is 2.41550 .Future Directions
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5S/c1-33-22-12-9-18(15-23(22)34(31,32)28-13-5-6-14-28)25(30)27-21-11-10-19(26)16-20(21)24(29)17-7-3-2-4-8-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVAPHOUHJHPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide |
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